Enalaprilat Phenylethyl Ester
Description
Enalaprilat Phenylethyl Ester is a synthetic ester derivative of enalaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor enalapril. Enalaprilat itself is a dicarboxylic acid with potent ACE inhibitory activity but suffers from poor oral bioavailability due to its high polarity and ionization at physiological pH . To overcome this limitation, ester prodrugs like enalapril (the ethyl ester of enalaprilat) were developed.
Properties
Molecular Formula |
C₂₆H₃₂N₂O₅ |
|---|---|
Molecular Weight |
452.54 |
Synonyms |
(S)-1-[N-[3-Phenyl-1-[(phenylethoxy)carbonyl]propyl]-L-alanyl]-L-proline; |
Origin of Product |
United States |
Comparison with Similar Compounds
Enalapril (Ethyl Ester)
- Structure : Ethyl ester of enalaprilat.
- Pharmacokinetics :
- Orally bioavailable (~60% absorption in humans) due to reduced ionization and enhanced affinity for intestinal peptide transporters .
- Rapidly hydrolyzed by hepatic carboxylesterase 1 (CES1) to enalaprilat, achieving peak plasma concentrations within 4 hours .
- Key parameters: AUC = 100–200 ng·h/mL, Cmax = 50–100 ng/mL, t1/2 = 11 hours (enalaprilat) .
- Clinical Use : First-line antihypertensive agent due to sustained ACE inhibition and predictable pharmacokinetics .
Enalaprilat Benzyl Ester
- Structure : Benzyl ester of enalaprilat.
- Pharmacokinetics: Increased lipophilicity compared to enalapril, which may enhance intestinal absorption. However, the bulky benzyl group could slow enzymatic hydrolysis, delaying enalaprilat release . Limited clinical data; primarily used in research settings as a reference standard .
Enalaprilat tert-Butyl Ester
- Structure : tert-Butyl ester of enalaprilat.
- Pharmacokinetics: Molecular weight = 404.5 g/mol (vs. 348.4 g/mol for enalapril) . The tert-butyl group provides steric hindrance, likely reducing hydrolysis rates and prolonging systemic exposure to the prodrug . No reported clinical applications; studied for metabolic stability .
Enalaprilat Phenylethyl Ester
- Structure : Phenylethyl ester of enalaprilat.
- Pharmacokinetics: Expected molecular formula: C24H28N2O5 (estimated molecular weight ~424.5 g/mol). Limited bioavailability data; primarily a research compound (CAS 76391-33-8) .
Comparative Data Table
Key Research Findings
- Ester Design Rationale : Esterification masks enalaprilat’s ionizable carboxylates, improving intestinal absorption via peptide transporters . However, larger ester groups (e.g., benzyl, phenylethyl) may reduce hydrolysis efficiency, limiting enalaprilat release .
- Diffusional Barriers : Enalaprilat’s polarity restricts hepatocyte entry, but its prodrugs (e.g., enalapril) bypass this barrier via passive diffusion, enabling intracellular hydrolysis and biliary excretion .
- Metabolic Stability : Ethyl esters are optimal for balanced absorption and hydrolysis; bulkier esters like phenylethyl may prolong prodrug circulation but risk incomplete activation .
Q & A
Basic Research Questions
Q. What experimental methods are recommended for synthesizing Enalaprilat Phenylethyl Ester with high purity?
- Methodological Answer : Use solid-phase synthesis with tert-butyl ester protection to minimize side reactions. Purify intermediates via reversed-phase HPLC, and confirm purity (>98%) using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Characterize the final compound’s stereochemistry via X-ray crystallography or circular dichroism (CD) spectroscopy .
- Key Considerations : Include controls for hydrolysis susceptibility due to ester groups, and validate batch consistency using LC-MS .
Q. How should researchers design in vitro assays to evaluate ACE inhibition potency of this compound?
- Methodological Answer :
- Enzyme Source : Use purified human ACE (e.g., recombinant forms) to avoid interspecies variability .
- Assay Conditions : Optimize pH (7.4), temperature (37°C), and substrate concentration (e.g., Hippuryl-His-Leu) to mimic physiological conditions. Measure IC₅₀ values with triplicate trials and include captopril as a positive control .
- Data Analysis : Apply nonlinear regression (e.g., GraphPad Prism) to calculate inhibition kinetics. Report standard deviations and validate with ANOVA for inter-assay variability .
Q. What analytical techniques are critical for structural elucidation of this compound and its metabolites?
- Methodological Answer :
Advanced Research Questions
Q. How can researchers resolve discrepancies between in vitro ACE inhibition data and in vivo hypotensive efficacy?
- Methodological Answer :
- Bioavailability Studies : Measure plasma concentrations post-administration (e.g., rodent models) using LC-MS/MS to assess esterase-mediated hydrolysis rates .
- Metabolite Profiling : Compare tissue distribution of intact ester vs. hydrolyzed enalaprilat. Use radiolabeled analogs (³H/¹⁴C) for quantitative tracking .
- Pharmacodynamic Modeling : Integrate in vitro IC₅₀ with in vivo EC₅₀ using compartmental models (e.g., PK/PD simulations in Phoenix WinNonlin) .
Q. What strategies optimize the pharmacokinetic profile of this compound for prolonged ACE inhibition?
- Methodological Answer :
- Prodrug Modifications : Introduce PEGylation or lipophilic side chains to enhance plasma half-life. Validate stability in simulated gastric fluid (pH 2.0) and human serum .
- Nanoformulation : Encapsulate in PLGA nanoparticles for sustained release. Characterize encapsulation efficiency (>80%) via UV-Vis spectroscopy and in vitro release profiles (PBS, pH 7.4) .
- In Vivo Testing : Use hypertensive rat models (e.g., SHRs) to monitor blood pressure reduction over 24 hours. Compare AUC(0–24h) of nanoformulated vs. free drug .
Q. How should researchers address contradictory data in binding affinity studies across different ACE isoforms (somatic vs. testicular)?
- Methodological Answer :
- Isoform-Specific Assays : Use isoform-purified ACE (e.g., somatic ACE from lung tissue vs. testicular ACE from Leydig cells) in fluorogenic substrate assays. Include Zn²⁺ chelators (e.g., EDTA) to confirm metal-dependent activity .
- Computational Docking : Perform molecular dynamics simulations (e.g., GROMACS) to compare binding poses in somatic ACE’s hydrophobic pocket (Phe 512/Val 518) vs. testicular ACE’s active site .
- Statistical Reconciliation : Apply Bland-Altman plots to assess systematic biases between isoform datasets .
Methodological Frameworks for Experimental Design
Q. What statistical approaches are essential for validating reproducibility in ACE inhibition studies?
- Methodological Answer :
- Power Analysis : Calculate sample size (α=0.05, β=0.2) using preliminary data to ensure adequate detection of IC₅₀ differences ≥20% .
- Inter-Lab Validation : Share protocols and reference compounds (e.g., enalaprilat dihydrate) across labs. Use Cohen’s kappa coefficient to assess inter-rater agreement in activity classification .
- Data Transparency : Publish raw datasets (e.g., inhibition curves, NMR spectra) as supplementary materials with DOI links .
Q. How can computational modeling enhance the design of this compound derivatives?
- Methodological Answer :
- QSAR Modeling : Train models on ACE inhibitor libraries using descriptors like logP, polar surface area, and H-bond donors. Validate predictive accuracy (R² >0.8) via leave-one-out cross-validation .
- Free Energy Calculations : Use MM-PBSA/GBSA to estimate ΔG binding for phenylethyl ester analogs. Prioritize derivatives with ΔG ≤ -40 kcal/mol for synthesis .
- ADMET Prediction : Apply SwissADME or ADMETLab 2.0 to screen for CYP450 inhibition risks and BBB permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
